

Application Notes and Protocols for Assessing AZD-1305's Effect on Cardiomyocytes

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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

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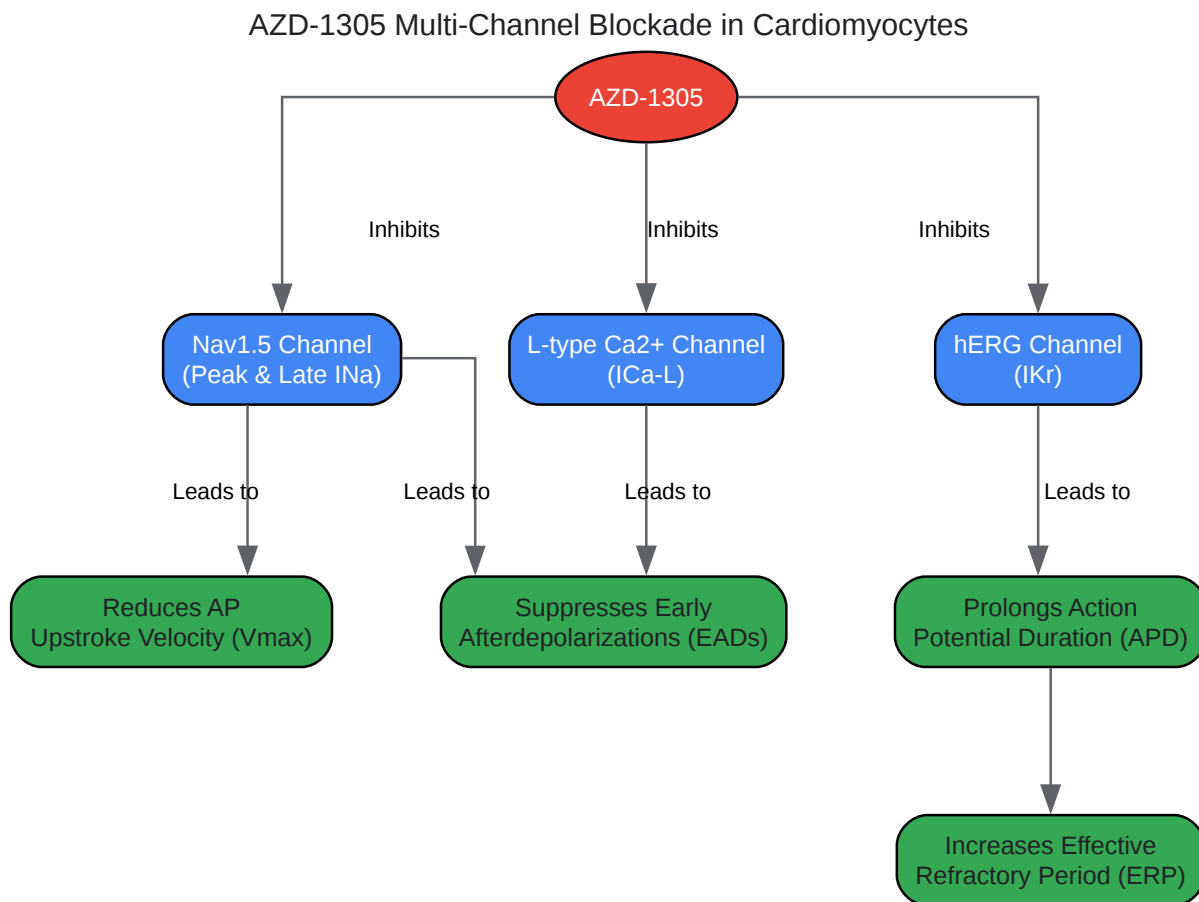
Introduction

AZD-1305 is an anti-arrhythmic compound that exhibits a multi-ion channel blocking mechanism, making it a subject of significant interest for cardiovascular research, particularly in the context of atrial fibrillation.[1][2][3] It primarily targets the rapid component of the delayed rectifying potassium current (I_{Kr}), the late sodium current ($I_{Na,late}$), and the L-type calcium current ($I_{Ca,L}$).[1][4] This complex pharmacological profile necessitates a multi-faceted approach to accurately assess its effects on cardiomyocyte physiology.

These application notes provide detailed protocols for evaluating the electrophysiological, calcium handling, and contractile effects of **AZD-1305** on isolated cardiomyocytes or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Mechanism of Action Overview

AZD-1305's anti-arrhythmic potential stems from its combined blockade of several key cardiac ion channels.[1] It possesses Class III anti-arrhythmic activity by blocking the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the I_{Kr} current.[1][2] This action prolongs the action potential duration (APD). Additionally, **AZD-1305** attenuates the peak and, more potently, the late inward sodium current (I_{Na}) and blocks the L-type calcium current ($I_{Ca,L}$).[1][4][5] This combined action helps to suppress early afterdepolarizations (EADs) and offers atrial-selective effects, which are beneficial for treating atrial fibrillation while minimizing ventricular pro-arrhythmia risks.[1][2][6]



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Caption: AZD-1305's multi-channel inhibitory effects.

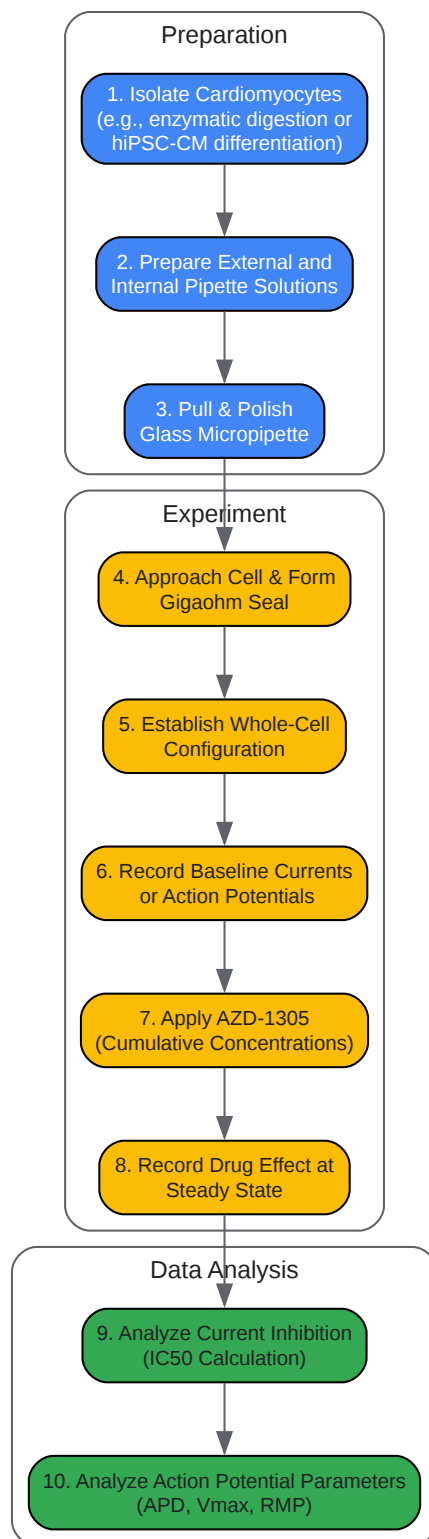
Experimental Protocols

Electrophysiological Assessment using Patch-Clamp

The patch-clamp technique is the gold standard for directly measuring ion channel currents and action potentials in single cardiomyocytes.^{[7][8]}

Objective: To quantify the inhibitory effect of **AZD-1305** on I_{Kr} (hERG), I_{Na}, and I_{Ca,L} currents and to characterize its impact on the cardiomyocyte action potential.

General Workflow for Patch-Clamp Electrophysiology



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Caption: Workflow for assessing drug effects via patch-clamp.

Protocol: Whole-Cell Voltage-Clamp for Ion Channel Currents

- Cell Preparation: Use freshly isolated adult ventricular myocytes or cultured hiPSC-CMs. Plate cells on laminin/fibronectin-coated coverslips.
- Solutions:
 - External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 5.5 Glucose, 5.0 HEPES. Adjust pH to 7.4 with NaOH.[9]
 - Pipette Solution (K-based): (in mM) 125 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES. Adjust pH to 7.2 with KOH.[10] Specific ion currents may require different solutions (e.g., using BaCl₂ for I_{Ca,L}).[11]
- Recording:
 - Perform recordings at near-physiological temperature (35-37°C).[2]
 - Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane. [2][12]
 - Rupture the membrane patch to achieve whole-cell configuration.
 - Apply specific voltage protocols to isolate and measure the current of interest (e.g., hERG, Nav1.5). Standardized protocols, such as those recommended by the FDA or the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, should be used for consistency.[2][12][13]
 - Record baseline currents until a stable state is achieved (<10% rundown over 5 minutes). [2]
 - Perfuse the cell with increasing concentrations of **AZD-1305**, allowing the drug effect to reach a steady state at each concentration.
- Data Analysis:
 - Measure the peak current amplitude for each channel at each drug concentration.

- Calculate the percentage of current inhibition relative to the baseline.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.[\[12\]](#)

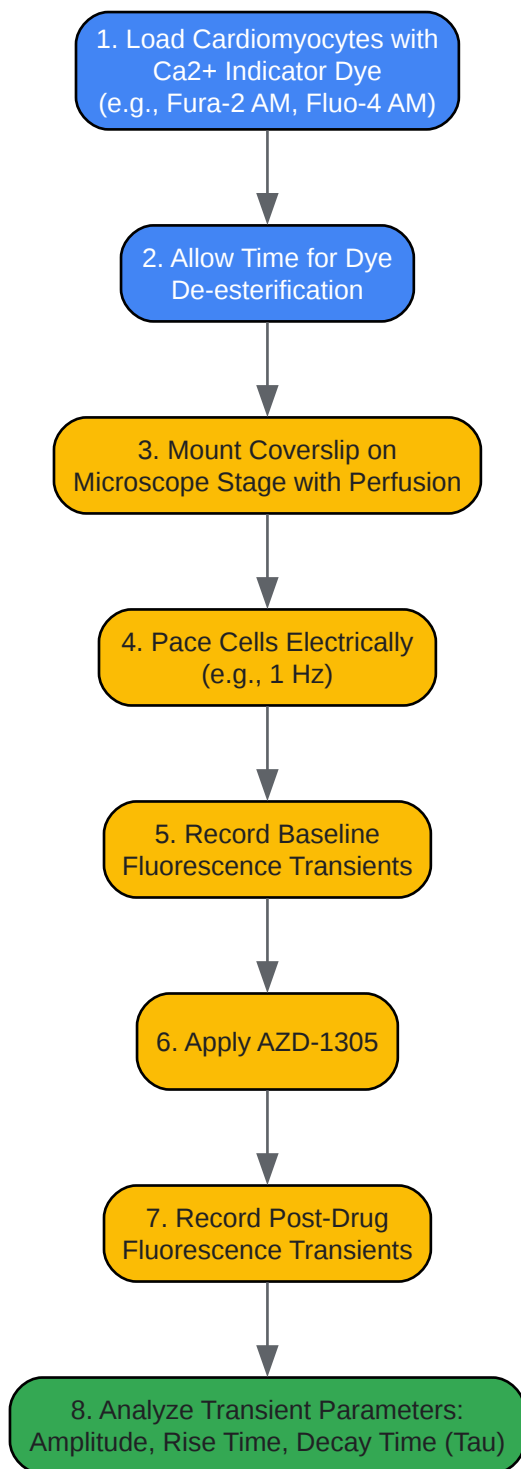
Protocol: Current-Clamp for Action Potentials

- Setup: Use the same cell preparation and solutions as for voltage-clamp.
- Recording:
 - After establishing a whole-cell configuration, switch the amplifier to current-clamp mode.
 - Elicit action potentials by injecting brief (2-4 ms) suprathreshold current pulses at a physiological frequency (e.g., 1 Hz).
 - Record stable baseline action potentials.
 - Apply **AZD-1305** and record changes in the action potential waveform.
- Data Analysis:
 - Measure key parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), maximum upstroke velocity (V_{max}), and Action Potential Duration at 50% and 90% repolarization (APD₅₀, APD₉₀).[\[14\]](#)

Calcium Homeostasis Assessment

Objective: To measure the effect of **AZD-1305** on intracellular calcium (Ca²⁺) transients, which are crucial for excitation-contraction coupling.

Workflow for Calcium Transient Measurement



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Caption: Workflow for assessing drug effects on Ca²⁺ transients.

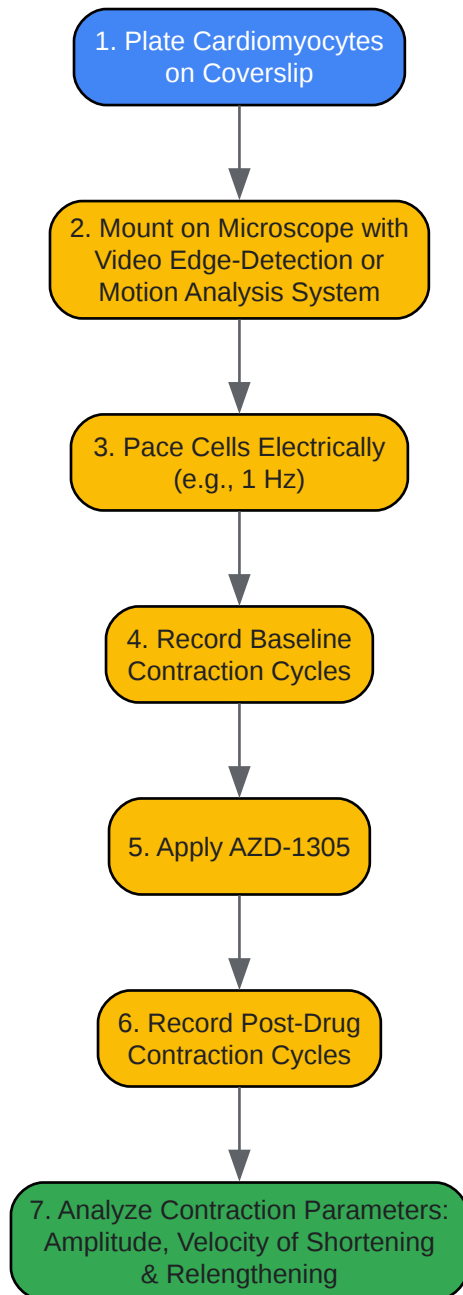
Protocol:

- Cell Preparation: Plate cardiomyocytes on glass-bottom dishes or coverslips.
- Dye Loading:
 - Incubate cells with a fluorescent Ca^{2+} indicator such as Fura-2 AM (ratiometric) or Fluo-4 AM (single-wavelength).[15][16][17] Popular choices for high-throughput screening include Cal-520 and FLIPR Calcium 6.[18][19]
 - A typical loading concentration is 0.2-5 μM Fura-2 AM or Fluo-4 AM for 10-20 minutes at room temperature or 37°C.[17]
 - Wash the cells with Tyrode's solution to remove excess dye and allow 30-40 minutes for de-esterification.[17]
- Data Acquisition:
 - Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., IonOptix, or a camera-based system).
 - Pace the cells at a constant frequency (e.g., 1 Hz).
 - Record baseline Ca^{2+} transients for several minutes.
 - Perfuse the cells with **AZD-1305** and record the resulting changes in Ca^{2+} transients.
- Data Analysis:
 - Measure the amplitude of the Ca^{2+} transient (systolic peak minus diastolic baseline).
 - Measure the kinetics of the transient, including time-to-peak and the decay time constant (Tau).
 - Analyze for abnormalities such as EAD-induced Ca^{2+} release.

Contractility Assessment

Objective: To determine the impact of **AZD-1305** on the mechanical function (contraction and relaxation) of cardiomyocytes.

Workflow for Cardiomyocyte Contractility Assessment



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Caption: Workflow for assessing drug effects on contractility.

Protocol:

- Cell Preparation: Use rod-shaped, healthy cardiomyocytes plated at a low density to allow for clear visualization of single-cell shortening.

- Data Acquisition:
 - Use a system capable of measuring cell shortening, such as an IonOptix system for sarcomere length detection or a video-based system that tracks cell edge movement (Motion Field Imaging).[\[17\]](#)[\[20\]](#)
 - Pace cells electrically at various cycle lengths (e.g., 2000 ms down to 333 ms) to assess for rate-dependent effects.[\[17\]](#)
 - Record several baseline contraction cycles.
 - Introduce **AZD-1305** and record changes in contractility.
- Data Analysis:
 - Measure the amplitude of cell shortening (or sarcomere shortening).
 - Measure the maximum velocity of shortening and relengthening (+dL/dt and -dL/dt).
 - Analyze the time-to-peak contraction and time-to-90% relaxation.

Cytotoxicity Assessment

Objective: To evaluate if **AZD-1305** induces cardiomyocyte cell death at the tested concentrations.

Protocol:

- Cell Culture: Plate hiPSC-CMs in 96-well plates.
- Drug Incubation: Treat cells with a range of **AZD-1305** concentrations for a prolonged period (e.g., 24-72 hours) to assess chronic effects.[\[21\]](#)
- Assay: Use commercially available assays to measure cell viability.
 - LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
 - MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

- Luminescence-based Assays: Use reagents like RealTime-Glo™ to measure viability in real-time.[21]
- Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability versus drug concentration to determine any cytotoxic threshold.

Quantitative Data Summary

The following tables summarize the known quantitative effects of **AZD-1305** on cardiomyocyte ion channels and electrophysiological parameters based on published data.

Table 1: Inhibitory Potency (IC₅₀) of **AZD-1305** on Cardiac Ion Currents

Ion Current	Channel	Species	IC ₅₀ Value (μM)	Reference
Late I _{Na} (I _{Na} late)	Nav1.5	Dog	4.3	[5]
Peak I _{Na} (I _{Na} peak)	Nav1.5	Dog	66	[5]
I _{Kr}	hERG	Mammalian Cells	Data not specified in provided abstracts	
I _{Ca,L}	Cav1.2	Mammalian Cells	Data not specified in provided abstracts	

Table 2: Electrophysiological Effects of **AZD-1305** in Canine Models

Parameter	Tissue	Condition/Concentration	Effect	Reference
V _{max} Reduction	Atria	3 μ M AZD-1305	-51 \pm 10%	[3][6]
V _{max} Reduction	Ventricles	3 μ M AZD-1305	-31 \pm 23%	[3][6]
MAPD ₉₀ Prolongation	Atria (in vivo)	4.5 μ M AZD-1305	Significant increase	[6]
MAPD ₉₀ Prolongation	Ventricles (in vivo)	4.5 μ M AZD-1305	Significant, but less than atrial	[6]
ERP Increase	Left Atrium (Human)	Dose-dependent	+55 ms (Dose Group 3)	[22]
ERP Increase	Right Atrium (Human)	Dose-dependent	+84 ms (Dose Group 3)	[22]
ERP Increase	Right Ventricle (Human)	Dose-dependent	+59 ms (Dose Group 3)	[22]
Paced QT Interval	Human	Dose-dependent	+70 ms (Dose Group 3)	[22]

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